molecular formula C10H12BrN B8274440 (3-Bromo-phenyl)-cyclopropyl-methyl-amine

(3-Bromo-phenyl)-cyclopropyl-methyl-amine

Cat. No.: B8274440
M. Wt: 226.11 g/mol
InChI Key: FGIDJHIWCTVCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-phenyl)-cyclopropyl-methyl-amine is a useful research compound. Its molecular formula is C10H12BrN and its molecular weight is 226.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-N-cyclopropyl-N-methylaniline

InChI

InChI=1S/C10H12BrN/c1-12(9-5-6-9)10-4-2-3-8(11)7-10/h2-4,7,9H,5-6H2,1H3

InChI Key

FGIDJHIWCTVCCK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC1)C2=CC(=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred, cooled (0° C.) solution of N-(3-bromo-phenyl)-N-methyl-formamide (Intermediate 112, 2.6 g, 9.7 mmol) and titanium tetra-iso-propoxide (3.9 mL, 10.67 mmol) in tetrahydrofuran (40 mL) was treated with a 3M solution of ethyl magnesium bromide in ether (8.08 mL, 24.25 mmol) under argon and the resulting reaction mixture was allowed to warm to ambient temperature gradually and refluxed at 55° C. overnight. It was then cooled in an ice-bath, quenched with saturated aqueous ammonium chloride solution, filtered over celite and the aqueous phase was extracted with diethyl ether. The organic phase was dried over anhydrous magnesium sulfate, filtered and evaporated in vacuo to afford an oil. Flash column chromatography over silica gel (230–400 mesh) using 1.5% ethyl acetate in hexane as the eluent afforded the title compound (0.321 g, 15%).
Quantity
2.6 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
titanium tetra-iso-propoxide
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8.08 mL
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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solvent
Reaction Step Four
Yield
15%

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